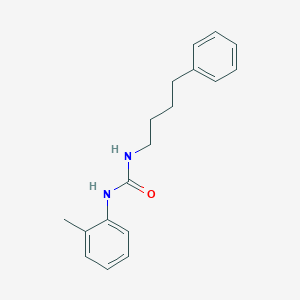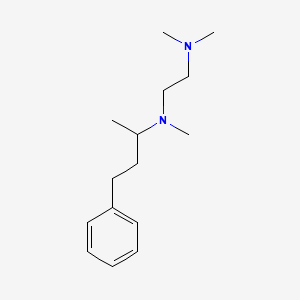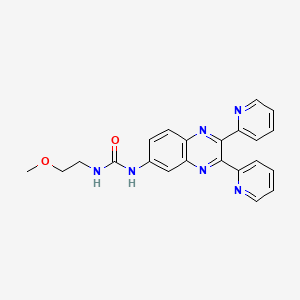
N-(2-methylphenyl)-N'-(4-phenylbutyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylphenyl)-N'-(4-phenylbutyl)urea is a chemical compound that belongs to the class of urea derivatives. It is commonly known as 'MPBU' and has been extensively studied for its various biological and pharmacological properties.
Mécanisme D'action
The exact mechanism of action of MPBU is not fully understood. However, studies have suggested that it exerts its antitumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. MPBU has also been shown to inhibit the activity of various enzymes involved in tumor growth and metastasis. Additionally, MPBU has been found to inhibit the production of pro-inflammatory cytokines and chemokines, thereby exhibiting its anti-inflammatory activity.
Biochemical and Physiological Effects:
MPBU has been shown to exhibit various biochemical and physiological effects. It has been reported to modulate the levels of various biomarkers such as cytokines, chemokines, and growth factors. Additionally, MPBU has been found to alter the expression of various genes involved in tumor growth and metastasis. MPBU has also been shown to induce oxidative stress in cancer cells, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
MPBU has several advantages for lab experiments. It is a stable and easily synthesizable compound that can be obtained in high purity. Additionally, MPBU exhibits potent antitumor activity against various cancer cell lines, making it a valuable tool for cancer research. However, the limitations of MPBU include its poor solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on MPBU. One of the major areas of research is to elucidate the exact mechanism of action of MPBU. Additionally, further studies are required to investigate the pharmacokinetics and pharmacodynamics of MPBU in vivo. Moreover, the potential of MPBU as a therapeutic agent for various diseases such as cancer, inflammation, and bacterial infections needs to be explored further. Finally, the development of novel derivatives of MPBU with improved bioactivity and pharmacological properties is an exciting area of research.
Conclusion:
In conclusion, N-(2-methylphenyl)-N'-(4-phenylbutyl)urea is a chemical compound that possesses various biological and pharmacological properties. It exhibits potent antitumor, anti-inflammatory, analgesic, and antibacterial activities. MPBU has several advantages for lab experiments, including its stability and easily synthesizable nature. However, its poor solubility in water and potential toxicity at high concentrations are limitations. Further research is required to elucidate the exact mechanism of action, investigate the pharmacokinetics and pharmacodynamics, and explore the potential of MPBU as a therapeutic agent for various diseases.
Méthodes De Synthèse
The synthesis of MPBU involves the reaction of 2-methylphenyl isocyanate with 4-phenylbutylamine in the presence of a suitable catalyst. The reaction yields MPBU as a white crystalline solid with a melting point of 91-93°C. The purity of the synthesized MPBU can be determined by various analytical techniques such as HPLC and NMR spectroscopy.
Applications De Recherche Scientifique
MPBU has been extensively studied for its various biological and pharmacological properties. It has been shown to possess potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. MPBU has also been reported to exhibit anti-inflammatory, analgesic, and anti-angiogenic activities. Additionally, MPBU has been found to possess potent antibacterial and antifungal activities.
Propriétés
IUPAC Name |
1-(2-methylphenyl)-3-(4-phenylbutyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-15-9-5-6-13-17(15)20-18(21)19-14-8-7-12-16-10-3-2-4-11-16/h2-6,9-11,13H,7-8,12,14H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDLBANORSFVMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCCCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49825974 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5127964.png)
![N~2~-[(4-chlorophenyl)acetyl]-N~1~-(4-methylphenyl)glycinamide](/img/structure/B5127978.png)
![4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B5127989.png)
![5-{3-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5128001.png)
![3-methoxy-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5128008.png)

![N-[1-(aminocarbonyl)-2-(3-nitrophenyl)vinyl]-3-bromobenzamide](/img/structure/B5128020.png)

![N~2~-benzyl-N~1~-(3-chloro-4-methoxyphenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]glycinamide](/img/structure/B5128025.png)
![N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N-[2-(4-methoxyphenyl)ethyl]-N'-phenylthiourea](/img/structure/B5128027.png)
![1-methyl-4-(10,11,12,13-tetrahydro-9H-benzo[f]cyclohepta[c]quinolin-8-yl)pyridinium iodide](/img/structure/B5128038.png)

![5-(4-methylphenyl)-3-[(2-methyl-1-piperidinyl)carbonyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5128057.png)
![N-(4-bromo-3-chlorophenyl)-2-[(4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5128060.png)